N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(methylsulfanyl)benzamide
Description
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(methylsulfanyl)benzamide is a complex organic compound belonging to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, a cyano group, and a methylsulfanylbenzamide moiety
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11(22)21-8-7-14-15(9-19)18(25-16(14)10-21)20-17(23)12-3-5-13(24-2)6-4-12/h3-6H,7-8,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJPVOFOBUGJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(methylsulfanyl)benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyridine core.
Introduction of the Acetyl and Cyano Groups: The acetyl and cyano groups are introduced through specific reactions, such as acetylation and cyanation, using reagents like acetic anhydride and cyanogen bromide.
Attachment of the Methylsulfanylbenzamide Moiety: The final step involves the coupling of the thieno[2,3-c]pyridine intermediate with 4-methylsulfanylbenzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(methylsulfanyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide: A similar compound with trimethoxybenzamide moiety instead of methylsulfanylbenzamide.
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide: Another related compound with a chlorophenylsulfanylacetamide moiety.
Uniqueness
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(methylsulfanyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(methylsulfanyl)benzamide is a complex organic compound belonging to the thienopyridine class. Its unique structural features, including an acetyl group, a cyano group, and a methylsulfanylbenzamide moiety, suggest significant potential for various biological activities. This article reviews the existing literature on its biological activities, including antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O2S. The compound's structure is characterized by:
- Thieno[2,3-c]pyridine core : This heterocyclic structure contributes to its pharmacological properties.
- Functional Groups : The presence of acetyl and cyano groups enhances its reactivity and potential biological interactions.
Antibacterial Activity
Preliminary studies indicate that this compound exhibits notable antibacterial properties. It has shown effectiveness against various bacterial strains through mechanisms that may involve:
- Disruption of bacterial cell wall synthesis.
- Inhibition of metabolic pathways essential for bacterial survival.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Acetylthieno[2,3-c]pyridine | Lacks cyano group | Antimicrobial properties |
| 4-Methylbenzamide | Simple amide structure | Moderate antibacterial activity |
| 5-Cyano-2-thiophenecarboxamide | Contains cyano group | Potential antitumor activity |
This table highlights the unique aspects of this compound due to its complex structure combined with multiple functional groups.
Anticancer Activity
Compounds with similar structural features have been reported to possess anticancer properties. Research indicates that this compound may act on specific molecular targets within cancer cells.
A study evaluating thiosemicarbazones derived from related compounds demonstrated powerful cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were observed in treated cells.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that derivatives of thienopyridine compounds can exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : Glioblastoma multiforme and breast adenocarcinoma.
- Results : Compounds showed IC50 values in the nanomolar range.
- Mechanism : Induction of apoptosis characterized by cell shrinkage and chromatin condensation.
Synthesis and Modification
The synthesis of this compound typically involves several key steps:
- Formation of Thieno[2,3-c]pyridine Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of Functional Groups : Acetylation and cyanation using reagents like acetic anhydride and cyanogen bromide.
These synthetic pathways are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved efficacy.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature (typically 60–100°C for cyclization steps), solvent selection (e.g., DMF or dichloromethane for solubility), and stoichiometric ratios of intermediates like acetylated thienopyridine and substituted benzoyl chloride. Purification via column chromatography or HPLC is critical to isolate the target compound from byproducts such as unreacted starting materials or dimerized species . Monitoring reaction progress using TLC or LC-MS ensures intermediate stability and completion .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and confirm acetyl (δ ~2.1 ppm) and methylsulfanyl (δ ~2.5 ppm) groups.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and nitrile groups (C≡N at ~2200 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₃O₂S₂: 432.08).
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S/O ratios .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC for changes in peak area (%) over 1–4 weeks. Identify degradation products (e.g., hydrolysis of the acetyl group) using LC-MS/MS. Stability in biological matrices (e.g., plasma) should also be tested with protease inhibitors to prevent enzymatic breakdown .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses against crystal structures of target proteins (e.g., PDB entries for EGFR or PARP). Focus on key interactions: the acetyl group with hydrophobic pockets, and the cyano group with polar residues.
- QSAR Studies : Corrogate substituent effects (e.g., methylsulfanyl vs. methoxy) on bioactivity using descriptors like logP and topological polar surface area. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. CellTiter-Glo) to minimize variability.
- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
- Validate Target Engagement : Employ techniques like thermal shift assays or CETSA to confirm direct target binding versus off-target effects .
Q. How can researchers design derivatives to improve metabolic stability without compromising potency?
- Methodological Answer:
- Bioisosteric Replacement : Substitute the methylsulfanyl group with trifluoromethyl (to enhance metabolic resistance) or sulfonamide (to improve solubility).
- Prodrug Strategies : Mask the acetyl group as an ester or carbamate to delay hepatic clearance.
- In Vitro Microsomal Assays : Compare half-life (t₁/₂) of derivatives in human liver microsomes to prioritize candidates .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer:
- CRISPR/Cas9 Knockout : Generate cell lines lacking putative targets (e.g., HDACs or kinases) to assess dependency on the compound’s activity.
- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to identify phosphorylation changes post-treatment.
- Animal Models : Test efficacy in xenograft models with pharmacokinetic profiling (Cmax, AUC) to correlate exposure and effect .
Methodological Notes
- Data Contradiction Analysis : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw NMR simulation) to confirm structural fidelity .
- Theoretical Frameworks : Link structure-activity hypotheses to established medicinal chemistry principles (e.g., Lipinski’s Rule of Five) to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
